molecular formula C15H13N3O4S B2357628 7-hydroxy-N-(3-methoxybenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 898457-74-4

7-hydroxy-N-(3-methoxybenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B2357628
CAS RN: 898457-74-4
M. Wt: 331.35
InChI Key: KEEFIICFBCACDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-hydroxy-N-(3-methoxybenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a member of the thiazolopyrimidine family and has been found to exhibit promising biological properties. In

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Researchers have explored the synthesis of novel heterocyclic compounds derived from thiazolopyrimidine, demonstrating its versatility in creating a wide range of biologically active molecules. One study highlighted the preparation of various new heterocyclic compounds, such as thiazolopyrimidines, which were used as a foundation for further chemical modifications. These compounds were evaluated for their anti-inflammatory and analgesic activities, indicating the potential therapeutic applications of thiazolopyrimidine derivatives (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Structural and Conformational Studies

The structural features and conformational dynamics of thiazolopyrimidines have been thoroughly investigated to understand their interaction patterns and stability. A study dedicated to examining the structural modifications and resulting changes in supramolecular aggregation provided insights into the conformational features of thiazolopyrimidines. It detailed how varying substituents at specific positions influenced intermolecular interaction patterns, which is crucial for designing compounds with desired physical and chemical properties (Nagarajaiah & Begum, 2014).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal activities of thiazolopyrimidine derivatives have also been a subject of research. A study synthesized novel thiazolidine-2,4-dione carboxamide and amino acid derivatives of thiazolopyrimidines, evaluating their efficacy against various bacterial and fungal strains. This research highlighted the potential of thiazolopyrimidine derivatives as antimicrobial and antifungal agents, showing weak to moderate activity against certain pathogens (Abd Alhameed et al., 2019).

properties

IUPAC Name

7-hydroxy-N-[(3-methoxyphenyl)methyl]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S/c1-22-10-4-2-3-9(7-10)8-16-12(19)11-13(20)17-15-18(14(11)21)5-6-23-15/h2-7,20H,8H2,1H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEEFIICFBCACDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C2=C(N=C3N(C2=O)C=CS3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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